molecular formula C10H6Cl2N2 B13118853 2,6-Dichloro-3,4'-bipyridine

2,6-Dichloro-3,4'-bipyridine

Cat. No.: B13118853
M. Wt: 225.07 g/mol
InChI Key: QVVORSUGMAXPHT-UHFFFAOYSA-N
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Description

2,6-Dichloro-3,4’-bipyridine is a bipyridine derivative characterized by the presence of chlorine atoms at the 2 and 6 positions of the bipyridine structure. Bipyridines are a class of compounds consisting of two pyridine rings connected by a single bond. The presence of chlorine atoms in 2,6-Dichloro-3,4’-bipyridine enhances its reactivity and stability, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3,4’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which involves the reaction of 2-pyridyl zinc halides with bromopyridines in the presence of a palladium catalyst . Another method is the Stille coupling, which uses organotin compounds as reagents . These reactions are usually carried out under inert conditions to prevent oxidation and degradation of the reactants.

Industrial Production Methods

Industrial production of 2,6-Dichloro-3,4’-bipyridine often involves large-scale coupling reactions using metal catalysts. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, electrochemical methods have been explored for the synthesis of bipyridine derivatives, offering a more environmentally friendly approach .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H6Cl2N2

Molecular Weight

225.07 g/mol

IUPAC Name

2,6-dichloro-3-pyridin-4-ylpyridine

InChI

InChI=1S/C10H6Cl2N2/c11-9-2-1-8(10(12)14-9)7-3-5-13-6-4-7/h1-6H

InChI Key

QVVORSUGMAXPHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C2=CC=NC=C2)Cl)Cl

Origin of Product

United States

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